molecular formula C18H12F3N3O2 B6556281 N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040635-70-8

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6556281
CAS No.: 1040635-70-8
M. Wt: 359.3 g/mol
InChI Key: AUQQQQHEIGBFFB-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its multiple fluorine atoms and a pyridazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazine ring. One common approach is the condensation of appropriate precursors, such as difluorobenzene derivatives, under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters to ensure consistency and purity. Continuous flow chemistry and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atoms can influence the oxidation state of the compound.

  • Reduction: Reduction reactions may be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional fluorine atoms.

Scientific Research Applications

  • Chemistry: It can be used as a building block for more complex molecules.

  • Biology: Its interactions with biological molecules can be studied for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: Its unique properties might be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to a cascade of biological effects. Understanding these interactions is crucial for developing applications in medicine and other fields.

Comparison with Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide

  • N-(2,4-Difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide

Uniqueness: This compound is unique due to its specific arrangement of fluorine atoms and the presence of the pyridazine ring

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Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O2/c19-12-3-1-11(2-4-12)10-24-17(25)8-7-16(23-24)18(26)22-15-6-5-13(20)9-14(15)21/h1-9H,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQQQQHEIGBFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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